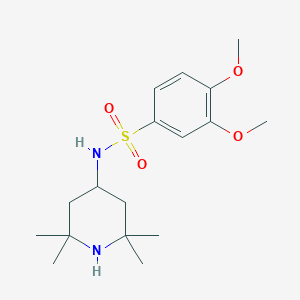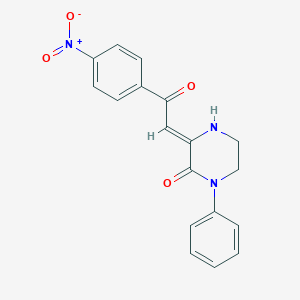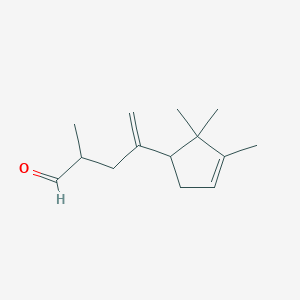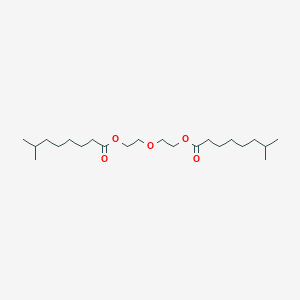
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a sulfonamide-based compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrases has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of protons. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized through various methods. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in lab experiments. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a relatively low potency compared to other carbonic anhydrase inhibitors, which may limit its use in some applications. Additionally, 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. One potential direction is the development of more potent carbonic anhydrase inhibitors based on the structure of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. Another direction is the investigation of the anti-inflammatory and anti-cancer properties of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in vivo. Additionally, the potential use of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide as a pharmacological tool to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes could also be explored. Overall, the study of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base or the reaction of 3,4-dimethoxyaniline with 2,2,6,6-tetramethylpiperidine-1-oxyl radical in the presence of a copper catalyst. The yield and purity of 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time, the concentration of reagents, and the type of solvent used.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been used as a pharmacological tool to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes. 3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been used as a precursor for the synthesis of other sulfonamide-based compounds.
Propriétés
Nom du produit |
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H28N2O4S |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H28N2O4S/c1-16(2)10-12(11-17(3,4)19-16)18-24(20,21)13-7-8-14(22-5)15(9-13)23-6/h7-9,12,18-19H,10-11H2,1-6H3 |
Clé InChI |
QQLBFRJGUTTXGN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)

![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)


![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)






![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
